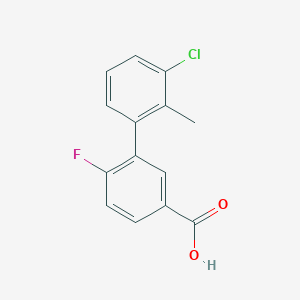

3-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid

Description

3-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a chloro-methylphenyl substituent at the 3-position and a fluorine atom at the 4-position of the benzoic acid core. Its structural features—fluorine substitution and a chloro-methyl group—enhance metabolic stability and influence lipophilicity, making it a candidate for drug development studies.

Properties

IUPAC Name |

3-(3-chloro-2-methylphenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-8-10(3-2-4-12(8)15)11-7-9(14(17)18)5-6-13(11)16/h2-7H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFBHROJLFTOQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2=C(C=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40690267 | |

| Record name | 3'-Chloro-6-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40690267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-33-0 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-6-fluoro-2′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261901-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro-6-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40690267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid typically involves the following steps:

Biological Activity

3-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid, a compound with the CAS number 1261901-33-0, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its interactions with biomolecules, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a benzoic acid backbone substituted with a chlorine atom at the 3-position and a fluorine atom at the 4-position of the aromatic ring. These substitutions are crucial for its biological activity, influencing both its pharmacokinetic properties and its interactions with biological targets.

Biological Activity Overview

Research indicates that 3-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid exhibits various biological activities, including anti-cancer properties and potential as an inhibitor in enzymatic pathways. The following sections detail specific findings related to its biological effects.

Anticancer Activity

Recent studies have demonstrated that similar benzoic acid derivatives can inhibit cell proliferation in cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the nanomolar range against various cancer types:

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (TNBC) | 0.126 |

| Compound B | MCF-7 (Breast) | 17.02 |

| 3-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid | TBD | TBD |

The specific IC50 values for 3-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid are still under investigation but are anticipated to be significant based on structural analogs.

The mechanism by which 3-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid exerts its effects may involve inhibition of specific enzymes or pathways critical for cancer cell survival. For example, similar compounds have been shown to interact with matrix metalloproteinases (MMPs), which are involved in tumor metastasis:

- MMP Inhibition : Compounds exhibiting MMP inhibition can significantly reduce tumor invasiveness and metastasis.

Case Studies

- In Vivo Studies : In animal models, compounds structurally related to 3-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid have been tested for their ability to inhibit tumor growth. For instance, treatment with these compounds led to a significant reduction in tumor size compared to controls.

- Cell Line Studies : In vitro studies on breast cancer cell lines have indicated that derivatives of this compound can induce apoptosis, suggesting a potential role as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid:

- Absorption : Preliminary data suggest favorable oral bioavailability.

- Metabolism : The compound is expected to undergo metabolic transformations typical of benzoic acids.

Comparison with Similar Compounds

Key Observations :

- Substituent positions significantly alter molecular weight and steric effects. For instance, replacing the methyl group in the target compound with an acetyl group (as in 3-(3-Acetylphenyl)-4-fluorobenzoic acid) increases hydrophobicity .

- Chlorine and fluorine atoms at meta/para positions influence electronic properties and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.